molecular formula C26H21N3O2S B11688482 (3Z)-1-methyl-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-1-methyl-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11688482
M. Wt: 439.5 g/mol
InChI Key: YWMICQGFRCHBFS-SHXUIJRESA-N
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Description

1-METHYL-3-[(2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a thiazolidinone ring fused with an indolone structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

    Indolone Formation: The indolone moiety can be synthesized via cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.

    Coupling Reactions: The final step often involves coupling the thiazolidinone and indolone intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound exhibits anticancer activity, it might interact with DNA or specific enzymes involved in cell proliferation. The molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

    Indolones: Often studied for their potential as therapeutic agents in various diseases.

Uniqueness

The unique combination of the thiazolidinone and indolone structures in this compound may confer distinct biological activities and chemical properties, making it a valuable subject for further research.

Properties

Molecular Formula

C26H21N3O2S

Molecular Weight

439.5 g/mol

IUPAC Name

(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-(4-methylphenyl)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H21N3O2S/c1-16-8-12-18(13-9-16)27-26-29(19-14-10-17(2)11-15-19)25(31)23(32-26)22-20-6-4-5-7-21(20)28(3)24(22)30/h4-15H,1-3H3/b23-22-,27-26?

InChI Key

YWMICQGFRCHBFS-SHXUIJRESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/S2)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)S2)C5=CC=C(C=C5)C

Origin of Product

United States

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